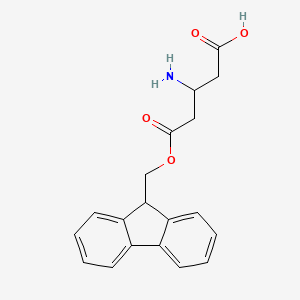
Fmoc-D-3-Aminobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-3-Aminobutyric acid is a useful research compound. Molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-D-Abu is primarily utilized in Fmoc solid-phase peptide synthesis (SPPS), a method favored for its efficiency and ability to produce high-purity peptides. The Fmoc protection group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences.
- Advantages of Fmoc SPPS:
Recent advancements in Fmoc SPPS have led to increased efficiency and reduced synthesis times, making it a preferred method in medicinal chemistry for developing therapeutic peptides .
Hydrogel Formation
Fmoc-D-Abu has been investigated for its ability to form hydrogels through self-assembly processes. These hydrogels are significant in biomedical applications due to their biocompatibility and tunable mechanical properties.
- Self-Assembly Mechanism:
Case Study: Hydrogel Applications
- A study demonstrated that Fmoc-dipeptides could create hydrogels that support cell growth and differentiation, showcasing their potential in tissue engineering applications .
Neurobiology Research
In neurobiology, Fmoc-D-Abu's structural similarity to GABA (gamma-aminobutyric acid) allows it to be explored as a potential modulator of GABAergic signaling pathways.
- GABA Receptor Interaction:
Research Findings:
- Studies have shown that modifications of GABA analogs can enhance their efficacy at GABA receptors, suggesting that Fmoc-D-Abu derivatives may be developed as novel neuroactive agents .
Material Science
The unique properties of Fmoc-D-Abu allow it to be utilized in the development of advanced materials, particularly in creating responsive systems that can change properties based on environmental stimuli.
- Applications in Smart Materials:
Propriétés
Poids moléculaire |
325.4 |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















